molecular formula C16H18N4O3S B506448 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide CAS No. 433691-75-9

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Cat. No. B506448
CAS RN: 433691-75-9
M. Wt: 346.4g/mol
InChI Key: ADUZWXYEKUCENY-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce cell death, and regulate gene expression. It has also been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide in lab experiments include its potential pharmacological applications, its ability to inhibit specific enzymes and proteins, and its anti-inflammatory and anti-cancer properties. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide. These include further investigation into its mechanism of action, its potential use as a therapeutic agent for the treatment of various diseases, and the development of new derivatives with improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved treatment outcomes.

Synthesis Methods

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide involves the reaction of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline with cyclopropanecarbonyl chloride in the presence of a base. The resulting compound is purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has shown potential pharmacological applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-9-11(2)18-16(17-10)20-24(22,23)14-7-5-13(6-8-14)19-15(21)12-3-4-12/h5-9,12H,3-4H2,1-2H3,(H,19,21)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUZWXYEKUCENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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